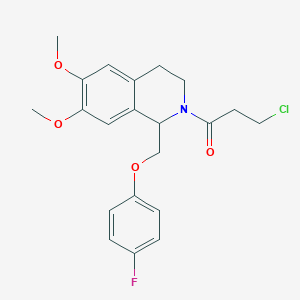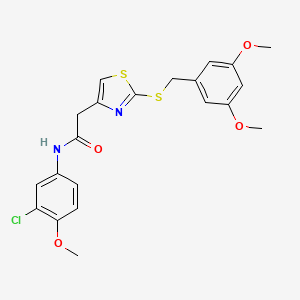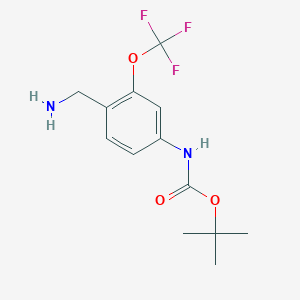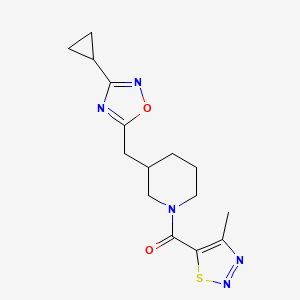
3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one" is a complex molecule that appears to be related to the tetrahydroisoquinoline series, which are known for their biological activities, particularly in the context of dopamine antagonism and adrenergic blocking. The structure suggests the presence of a dihydroisoquinoline moiety, a fluorophenoxy group, and a chloropropanone segment, which may contribute to its pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been reported, where the starting material, such as 1-(4-chlorobenzylamino)-2-methylpropan-2-ol, is treated with concentrated sulfuric acid to yield a chloro-substituted tetrahydroisoquinoline. This intermediate can then react with aryloxymethyl oxiranes to produce new propan-2-ol derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the introduction of the 4-fluorophenoxy and dimethoxy groups at appropriate steps.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry. The dihydroisoquinoline core is a common feature in molecules with neurological activity, as seen in the evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists . The presence of a fluorophenoxy group may influence the molecule's ability to interact with biological targets, while the chloropropanone segment could play a role in the molecule's reactivity and metabolic stability.
Chemical Reactions Analysis
Chemical reactions involving tetrahydroisoquinolines typically include substitutions and modifications of the isoquinoline ring. The presence of electron-donating methoxy groups and the electron-withdrawing chloro and fluoro substituents can direct further chemical reactions, potentially affecting the reactivity of the molecule towards nucleophiles or electrophiles. The lactim-lactam tautomerism observed in hydroxyisoquinolines may also be relevant for the compound's chemical behavior, although the specific tautomeric form would depend on the solvent and the presence of other substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The lipophilicity of the molecule could be affected by the fluorophenoxy group, potentially enhancing its ability to cross biological membranes. The chlorine and fluorine atoms might also influence the compound's boiling point, solubility, and stability. The dimethoxy groups could contribute to the molecule's solubility in organic solvents, while the lactim-lactam tautomerism could affect its solubility and stability in different solvents .
Scientific Research Applications
Synthesis and Chemical Transformations
- Research on the Hofmann exhaustive methylation of analgesic tetrahydroisoquinolines demonstrates the possibilities of chemical transformations in this class of compounds, potentially leading to the synthesis of novel derivatives with unique properties (Rheiner & Brossi, 1962).
Tautomerism and Chemical Stability
- Studies on the tautomerism of hydroxyisoquinolines in various solvents shed light on the chemical stability and reactivity of isoquinoline derivatives, which can inform the design of new compounds with desired pharmacological or material properties (Evans, Smith, & Wahid, 1967).
Anti-inflammatory and Antibacterial Properties
- Synthesis of quinoline-attached furan-2(3H)-ones and their evaluation for anti-inflammatory, antibacterial activities, and reduced gastrointestinal toxicity suggests that isoquinoline derivatives can serve as frameworks for developing therapeutic agents (Alam et al., 2011).
Fluoroionophores and Sensing Applications
- The development of quinoline-containing calixarene fluoroionophores for metal ion sensing highlights the application of isoquinoline derivatives in analytical chemistry and environmental monitoring (Casnati et al., 2003).
Antihypoxic Activity
- Synthesis of N-R-amide hydrochlorides of dihydroquinoline carboxylic acid and their evaluation for antihypoxic activity indicate potential medical applications, particularly in conditions characterized by reduced oxygen availability (Ukrainets, Mospanova, & Davidenko, 2014).
properties
IUPAC Name |
3-chloro-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO4/c1-26-19-11-14-8-10-24(21(25)7-9-22)18(17(14)12-20(19)27-2)13-28-16-5-3-15(23)4-6-16/h3-6,11-12,18H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBKIXMRSJRCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)


![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)